2-[4-(Propan-2-yl)phenyl]oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)9-3-5-10(6-4-9)11-7-12-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWHLBHMFVSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296311 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169272-15-5 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169272-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Versatility of Aryl Substituted Oxiranes in Advanced Synthesis
Aryl-substituted oxiranes, the chemical class to which 2-[4-(propan-2-yl)phenyl]oxirane belongs, are highly valued in organic synthesis for their capacity to act as precursors to a variety of functionalized molecules. The presence of the aromatic ring influences the reactivity of the epoxide, and the three-membered strained ring is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the stereospecific and regioselective introduction of new functional groups, a critical aspect in the construction of complex molecular architectures. researchgate.net
The synthetic utility of these oxiranes is underscored by their application in the total synthesis of natural products and biologically active compounds. For instance, the strategic ring-opening of a related aryl-substituted epoxide was a key step in the synthesis of (-)-mesembrine, a potent serotonin (B10506) reuptake inhibitor. This highlights the power of using such epoxides to create stereogenic centers, which are crucial for the biological activity of many pharmaceuticals.
Structural and Reactive Profile of 2 4 Propan 2 Yl Phenyl Oxirane
The structure of 2-[4-(propan-2-yl)phenyl]oxirane is characterized by a three-membered oxirane ring directly attached to a phenyl group, which in turn bears an isopropyl substituent at the para position. This specific arrangement of atoms and functional groups dictates its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 169272-15-5 |
| Appearance | Colorless oil (predicted) |
The high degree of ring strain in the oxirane ring, estimated to be around 13 kcal/mol, is a primary driver of its reactivity. quora.com This strain is readily relieved through ring-opening reactions, making the carbon atoms of the epoxide ring highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com
The reactivity of this compound is further modulated by the electronic properties of the substituted phenyl ring. The isopropyl group, being an electron-donating group, can influence the regioselectivity of the ring-opening reaction.
The synthesis of this compound can be achieved through several established methods. A common approach involves the epoxidation of 4-isopropylstyrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). wisdomlib.org Another effective method is the Corey-Chaykovsky reaction, which involves the reaction of 4-isopropylbenzaldehyde (B89865) with a sulfur ylide. libretexts.org
The characterization of this compound and related compounds is typically performed using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). While specific spectral data for the title compound is not widely published, the expected 1H and 13C NMR spectra can be predicted based on data from closely related analogs. For example, in a series of synthesized epoxides, the protons of the oxirane ring typically appear as doublets of doublets in the 1H NMR spectrum, and the carbons of the oxirane ring show characteristic signals in the 13C NMR spectrum. libretexts.org
The reactivity of this compound is dominated by nucleophilic ring-opening reactions, which can proceed under either acidic or basic conditions, leading to different regioisomeric products.
Under basic or nucleophilic conditions , the attacking nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (the terminal carbon). This is a classic SN2-type reaction.
In acidic conditions , the reaction mechanism is more complex and can exhibit SN1-like character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (the benzylic carbon), which can better stabilize the partial positive charge that develops in the transition state. This regioselectivity allows for the controlled synthesis of different 1,2-difunctionalized products, making this compound a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists.
Reaction Pathways and Mechanisms of 2 4 Propan 2 Yl Phenyl Oxirane
Nucleophilic Ring-Opening Reactions of Aryl-Substituted Oxiranes
The presence of the 4-(propan-2-yl)phenyl group makes the epoxide unsymmetrical, presenting two electrophilic carbon atoms for nucleophilic attack: the benzylic carbon (adjacent to the phenyl ring) and the terminal carbon. The reaction conditions, specifically the presence of an acid or a base, determine which of these sites is preferentially attacked. libretexts.orgyoutube.com
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which transforms the poor hydroxyl leaving group into a good leaving group (an alcohol). libretexts.orglibretexts.orgmasterorganicchemistry.com This activation step makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles.
The acid-catalyzed ring-opening of aryl-substituted epoxides like 2-[4-(propan-2-yl)phenyl]oxirane is best described as a mechanistic hybrid, possessing characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.orglumenlearning.comlibretexts.org After the initial protonation of the oxygen, the carbon-oxygen bond begins to weaken and break. libretexts.orglibretexts.org A partial positive charge develops on the carbon atoms of the epoxide ring. This positive charge is significantly more stabilized on the benzylic carbon due to resonance with the adjacent phenyl ring.
This charge separation imparts Sₙ1-like character to the transition state. However, a discrete carbocation intermediate does not fully form. libretexts.orglibretexts.org The nucleophile attacks the electrophilic carbon before the C-O bond completely cleaves, a characteristic feature of an Sₙ2 reaction. lumenlearning.comlibretexts.org This concerted, yet asynchronous, mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. masterorganicchemistry.com
The regioselectivity of the acid-catalyzed reaction is governed by electronic factors rather than sterics. vu.nlresearchgate.net The nucleophile preferentially attacks the more substituted carbon—in this case, the benzylic carbon. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This preference is due to the greater stabilization of the developing positive charge at the benzylic position in the Sₙ1-like transition state. libretexts.org
Despite the Sₙ1-like regioselectivity, the stereochemical outcome is that of an Sₙ2 reaction. The reaction proceeds with inversion of configuration at the carbon center that is attacked. libretexts.orgmasterorganicchemistry.com The nucleophile performs a backside attack, as the protonated oxygen atom still partially blocks the front face of the molecule. youtube.com
Table 1: Summary of Acid-Catalyzed Ring-Opening of this compound
| Feature | Description | Rationale |
| Mechanism | Sₙ1/Sₙ2 Hybrid libretexts.orglibretexts.org | Protonation creates a good leaving group; transition state has significant carbocation character but does not form a full intermediate. libretexts.orglibretexts.org |
| Site of Attack | Benzylic Carbon (more substituted) libretexts.orgvu.nl | The aryl group stabilizes the developing positive charge at the benzylic position. libretexts.orgresearchgate.net |
| Stereochemistry | Inversion of Configuration libretexts.orgyoutube.com | The reaction occurs via a backside attack, characteristic of an Sₙ2 process. masterorganicchemistry.comyoutube.com |
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening mechanism is fundamentally different from the acid-catalyzed pathway. This reaction does not involve prior protonation of the epoxide oxygen.
Base-catalyzed epoxide ring-opening is a classic example of a strict Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction is initiated by the direct attack of a strong nucleophile (e.g., alkoxides, hydroxide, Grignard reagents) on one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com The leaving group in this case is an alkoxide anion, which is typically a poor leaving group. libretexts.org However, the high degree of ring strain in the epoxide (approximately 13 kcal/mol) provides a powerful thermodynamic driving force for the reaction, allowing the ring to be opened despite the poor leaving group. libretexts.orgmasterorganicchemistry.com
Under basic conditions, the regioselectivity is dictated primarily by steric hindrance. youtube.comvu.nl The strong nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comyoutube.comyoutube.com For this compound, this is the terminal (non-benzylic) carbon, which is less sterically encumbered than the benzylic carbon. youtube.com
Consistent with the Sₙ2 mechanism, the attack of the nucleophile occurs from the backside of the carbon-oxygen bond, leading to a complete inversion of stereochemistry at the site of attack. masterorganicchemistry.comyoutube.com
Table 2: Summary of Base-Catalyzed Ring-Opening of this compound
| Feature | Description | Rationale |
| Mechanism | Strict Sₙ2 libretexts.orgmasterorganicchemistry.com | Direct attack by a strong nucleophile is driven by the relief of ring strain. masterorganicchemistry.com |
| Site of Attack | Terminal Carbon (less substituted) masterorganicchemistry.comyoutube.com | Steric hindrance is the controlling factor; the nucleophile attacks the more accessible carbon. youtube.comvu.nl |
| Stereochemistry | Inversion of Configuration masterorganicchemistry.comyoutube.com | The reaction proceeds via a concerted backside attack. youtube.com |
Organometallic Reagent-Mediated Ring Opening (e.g., Grignard Reagents, Organolithium Reagents)
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily attack the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. byjus.comlibretexts.org These reactions are fundamental in organic synthesis for constructing larger carbon skeletons.
Grignard Reagents: The reaction of an epoxide with a Grignard reagent (R-MgX) results in the formation of an alcohol after an acidic workup. byjus.comorganic-chemistry.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks one of the carbon atoms of the oxirane ring. In the case of unsymmetrical epoxides like this compound, the attack generally occurs at the less sterically hindered carbon atom, following an S(_N)2-type mechanism. leah4sci.comflexiprep.com This regioselectivity leads to the formation of a secondary alcohol. The reaction proceeds via an alkoxide intermediate which is subsequently protonated. byjus.comflexiprep.com
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are highly reactive nucleophiles that add to epoxides. bluffton.eduwikipedia.org They are generally more reactive than Grignard reagents and can also be used to open the epoxide ring to form alcohols after workup. libretexts.orgwikipedia.org The reaction mechanism is analogous to that of Grignard reagents, involving a nucleophilic attack on a ring carbon. bluffton.edu Due to their strong basicity, care must be taken to avoid side reactions, especially if the substrate contains acidic protons. libretexts.org
Table 1: Organometallic Reagent-Mediated Ring Opening of Epoxides
| Reagent Type | General Reactivity | Key Features | Resulting Product (after workup) |
| Grignard Reagents (R-MgX) | Nucleophilic addition to the epoxide ring. byjus.comorganic-chemistry.org | Typically attacks the less substituted carbon. leah4sci.comflexiprep.com | Alcohol |
| Organolithium Reagents (R-Li) | Stronger nucleophiles and bases than Grignards. wikipedia.org | Can also initiate polymerization. | Alcohol |
Transition Metal-Catalyzed Ring Opening (e.g., Nickel, Titanocene)
Transition metal catalysts offer powerful and often highly selective methods for the ring opening of epoxides, enabling reactions that may not be feasible with traditional reagents. researchgate.net
Nickel-Catalyzed Reactions: Nickel complexes can catalyze the cross-electrophile coupling of aryl epoxides with aryl halides. acs.org A dual-catalytic system involving vitamin B(_12) (a cobalt complex) and a nickel catalyst, under blue-light irradiation, has been shown to achieve highly regioselective ring-opening of aryl epoxides, leading to the formation of linear alcohols. acs.org The cobalt(I) complex is proposed to initiate the ring opening from the less hindered side. acs.org
Titanocene-Catalyzed Reactions: Titanocene dichloride (Cp(_2)TiCl(_2)), when reduced to its active Ti(III) form, is a versatile catalyst for the reductive ring opening of epoxides. organic-chemistry.orgnih.govacs.org This process involves a single-electron transfer (SET) from the low-valent titanium species to the epoxide, generating a β-titanoxy radical intermediate. acs.org This radical can then participate in various subsequent reactions, including C-C bond formation. acs.org For instance, a titanocene-catalyzed reductive domino reaction between trifluoromethyl-substituted alkenes and epoxides yields gem-difluorobishomoallylic alcohols. organic-chemistry.orgacs.org The reaction proceeds with complete regioselectivity, with the Ti(III)-mediated radical-type ring opening being a key step. organic-chemistry.orgnih.govacs.org Zirconocene, a zirconium counterpart to titanocene, has also been explored and can exhibit complementary regioselectivity in epoxide ring-opening reactions. waseda.jp
Table 2: Transition Metal-Catalyzed Ring Opening of Epoxides
| Catalyst System | Reactants | Key Features | Product Type |
| Vitamin B(_12)/Ni (dual catalyst) | Aryl epoxides, Aryl halides | High regioselectivity for linear products under blue-light irradiation. acs.org | Linear alcohols |
| Titanocene (Cp(_2)TiCl(_2)) | Epoxides, Reducing agent (e.g., Zn) | Forms a β-titanoxy radical via single-electron transfer. acs.org | Alcohols or products of C-C bond formation |
| Titanocene (Cp(_2)TiCl(_2)) | Epoxides, Trifluoromethyl-substituted alkenes | Reductive domino reaction with complete regioselectivity. organic-chemistry.orgacs.org | gem-Difluorobishomoallylic alcohols |
Derivatization and Functionalization Reactions of Aryl Epoxides
The epoxide functionality is a versatile precursor for the introduction of various other functional groups, making derivatization a key aspect of its chemistry.
Electrophilic Alkylation and Acylation Reactions
While the epoxide ring itself is typically subject to nucleophilic attack, electrophilic reactions can occur on the aryl ring of this compound. Standard electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation can be performed on the phenyl group, although the epoxide ring's sensitivity to acidic conditions requires careful selection of catalysts and reaction conditions to avoid undesired ring opening.
Ring Opening to Form Diverse Functional Groups (e.g., Diols, Amino Alcohols, Thiols, Halohydrins)
The nucleophilic ring-opening of epoxides is a cornerstone of their reactivity, providing access to a wide range of 1,2-difunctionalized compounds.
Diols: In the presence of aqueous acid, epoxides undergo hydrolysis to form vicinal diols (1,2-diols). The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. masterorganicchemistry.com
Amino Alcohols: The aminolysis of epoxides, or the ring-opening with amines, is a direct route to β-amino alcohols. rsc.orgrroij.comopenaccessjournals.comtandfonline.com This reaction can be catalyzed by various Lewis acids, such as those based on tin, cobalt, nickel, and manganese, often under solvent-free conditions. researchgate.net Silica (B1680970) gel can also effectively catalyze this transformation. rsc.org The regioselectivity of the reaction can depend on the nature of the amine and the epoxide. rsc.org
Thiols: The reaction of epoxides with thiols or a source of the hydrosulfide (B80085) anion (SH) leads to the formation of β-hydroxy thiols.
Halohydrins: Epoxides can be opened with hydrohalic acids (e.g., HCl, HBr) or metal halides to produce halohydrins, which are compounds containing adjacent halogen and hydroxyl groups. byjus.combenthamdirect.com
Table 3: Formation of Diverse Functional Groups from Epoxides
| Product Functional Group | Reagent(s) | Key Features |
| Diols | Aqueous acid | Acid-catalyzed hydrolysis. masterorganicchemistry.com |
| Amino Alcohols | Amines | Can be uncatalyzed or catalyzed by Lewis acids or silica gel. researchgate.netrsc.org |
| Thiols | Thiols or Hydrosulfide anion | Nucleophilic ring-opening. |
| Halohydrins | Hydrohalic acids or Metal halides | Forms vicinal haloalcohols. byjus.com |
Electrochemical Transformations (e.g., Electrocarboxylation to β-Hydroxy Acids)
Electrochemical methods offer a sustainable and efficient alternative for the transformation of epoxides. Electrocarboxylation involves the reaction of an epoxide with carbon dioxide (CO(_2)) under electrochemical conditions to produce β-hydroxy acids. researchgate.netnih.gov This process has been successfully applied to aryl epoxides, demonstrating high chemo- and regioselectivity. researchgate.netnih.govnih.gov The reaction can be performed in an undivided cell under mild conditions. nih.gov Mechanistic studies suggest that CO(_2) not only acts as the carboxylative agent but may also promote the efficient and chemoselective transformation of the epoxide. nih.gov
Rearrangement Reactions of Oxirane Systems
Under certain conditions, particularly in the presence of acid or base, the oxirane ring can undergo rearrangement to form carbonyl compounds.
Acid-Catalyzed Rearrangement: Lewis or Brønsted acids can promote the rearrangement of epoxides to aldehydes or ketones. researchgate.netresearchgate.net For aryl-substituted epoxides, this rearrangement, often referred to as the Meinwald rearrangement, can proceed through a carbocation-like intermediate formed upon regioselective ring opening. researchgate.netnih.gov The migratory aptitude of the substituents on the epoxide ring influences the product distribution. For this compound, acid-catalyzed rearrangement would likely lead to the formation of an aldehyde. A chiral phosphoric acid-catalyzed enantioconvergent Meinwald rearrangement of tetrasubstituted epoxides has been developed for the synthesis of chiral ketones. nih.gov
Base-Catalyzed Rearrangement: While less common than acid-catalyzed rearrangements, strong bases can also induce the isomerization of epoxides to allylic alcohols. This typically occurs when the epoxide has a hydrogen atom on a carbon adjacent to the ring that can be abstracted.
Stereochemical Aspects of 2 4 Propan 2 Yl Phenyl Oxirane Chemistry
Enantioselective Synthesis and Enantiomeric Resolution of Chiral Aryl Epoxides
The synthesis of enantiomerically pure or enriched 2-[4-(propan-2-yl)phenyl]oxirane is of significant interest due to the utility of chiral epoxides as building blocks in asymmetric synthesis. The two primary strategies to achieve this are direct asymmetric epoxidation of the corresponding alkene, 4-isopropenylbenzene (4-isopropylstyrene), and the resolution of a racemic mixture of the epoxide.
Asymmetric Epoxidation:
The direct enantioselective epoxidation of styrenes and their derivatives has been a subject of intensive research. nih.gov A variety of catalytic systems have been developed to achieve high enantioselectivity. For the epoxidation of 4-substituted styrenes, chiral catalysts based on manganese (Mn-salen complexes) and iron (Fe-porphyrin complexes) have shown considerable success. nih.gov Furthermore, chiral ketone-catalyzed asymmetric epoxidation using dioxiranes generated in situ has emerged as a powerful method for the epoxidation of a wide range of alkenes, including styrenes. nih.gov While specific data for the asymmetric epoxidation of 4-isopropylstyrene to this compound is not extensively documented in readily available literature, the enantiomeric excesses (ee) achieved for similar substrates provide a strong indication of the potential for high enantioselectivity.
Enantiomeric Resolution:
Kinetic resolution is a widely employed technique for the separation of enantiomers of racemic epoxides. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.
One of the most effective methods for the kinetic resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes. This method is known for its broad substrate scope and high enantioselectivity, often yielding both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity. researchgate.net
Enzymatic resolution offers another powerful tool for obtaining enantiopure epoxides. Epoxide hydrolases (EHs) are enzymes that catalyze the ring-opening of epoxides to form diols. By using a specific enantiomer of the enzyme, one enantiomer of the racemic epoxide can be selectively hydrolyzed, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.govnih.gov For instance, epoxide hydrolases from various microorganisms, such as Aspergillus niger, have been successfully used for the kinetic resolution of styrene (B11656) oxide and its derivatives. nih.govnih.gov
Below is a table summarizing representative results for the kinetic resolution of styrene oxide, a closely related compound, which illustrates the efficacy of these methods.
| Method | Catalyst/Enzyme | Product (ee%) | Recovered Epoxide (ee%) | Conversion (%) |
| Hydrolytic Kinetic Resolution | (R,R)-Co(salen) | >98 | >98 | ~50 |
| Enzymatic Resolution | Aspergillus niger EH | >99 (R-diol) | >99 (S-epoxide) | ~50 |
This table presents typical data for styrene oxide and serves as an illustrative example for the potential resolution of this compound.
Diastereoselective Transformations and Substrate Control in Epoxide Reactions
The chiral center in this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. This substrate control is a cornerstone of stereoselective synthesis.
When a chiral epoxide reacts with a nucleophile, the attack can occur at either of the two carbon atoms of the epoxide ring. In the case of this compound, these are the benzylic and the terminal methylene (B1212753) carbons. The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic).
If the incoming nucleophile itself contains a stereocenter, or if the reaction conditions employ a chiral reagent, the interaction between the chirality of the epoxide and the chiral influence of the reagent will determine the diastereomeric ratio of the product.
For example, the reaction of an enantiopure epoxide with a chiral organometallic reagent would lead to two possible diastereomeric products. The inherent stereochemistry of the epoxide would favor the formation of one diastereomer over the other. While specific studies on the diastereoselective transformations of this compound are not widely reported, the general principles of nucleophilic addition to chiral epoxides suggest that high levels of diastereoselectivity can be achieved. The outcome is governed by the minimization of steric interactions in the transition state, often predictable using models like Felkin-Anh or Cram's rule for analogous systems.
Stereochemical Outcomes of Ring-Opening Reactions: An Overview of Trans-Products and Walden Inversion
The ring-opening of epoxides is a fundamental transformation that proceeds with well-defined stereochemistry. Under most conditions, particularly with nucleophilic attack under neutral or basic conditions, the reaction follows an S(_N)2 mechanism. springernature.comnih.gov
A key feature of the S(_N)2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the leaving group is the oxygen atom, which departs after being protonated (under acidic conditions) or as an alkoxide (under basic conditions). This backside attack leads to an inversion of the stereochemical configuration at the carbon atom being attacked. This phenomenon is known as the Walden inversion . mdpi.com
For this compound, nucleophilic attack at the chiral benzylic carbon will result in the inversion of its stereocenter. For instance, if the starting material is the (R)-enantiomer, the product formed from attack at the benzylic carbon will have the (S)-configuration at that center.
This inversion of configuration dictates that the incoming nucleophile and the hydroxyl group in the resulting amino alcohol, diol, or other product will be on opposite sides of the original C-C bond of the epoxide ring. This results in the formation of a trans-product .
The general stereochemical outcome of the ring-opening of an aryl epoxide can be summarized as follows:
| Starting Epoxide Stereochemistry | Nucleophilic Attack | Product Stereochemistry |
| (R) | At benzylic carbon | (S)-configuration at benzylic carbon (trans-product) |
| (S) | At benzylic carbon | (R)-configuration at benzylic carbon (trans-product) |
This predictable stereochemical outcome is a powerful tool in organic synthesis, allowing for the controlled introduction of new functional groups with a specific spatial arrangement.
Chiral Recognition and Discrimination in Oxirane Systems
Chiral recognition is the ability of a chiral environment to differentiate between the two enantiomers of a chiral molecule. For this compound, this discrimination can be achieved through various methods, including chiral chromatography and enzymatic processes.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful analytical technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The different strengths of these transient diastereomeric interactions lead to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and have proven effective for the resolution of a wide range of chiral compounds, including epoxides. researchgate.netsigmaaldrich.com The separation of the enantiomers of this compound on a suitable chiral column would allow for the determination of its enantiomeric excess.
Enzymatic Discrimination:
As mentioned in the context of kinetic resolution (Section 4.1), enzymes are highly effective at discriminating between enantiomers. Lipases and epoxide hydrolases are classes of enzymes that have been extensively used for the chiral recognition and resolution of epoxides. nih.govnih.gov
In a typical enzymatic kinetic resolution, one enantiomer of the racemic epoxide fits better into the active site of the enzyme and is converted to a product at a much faster rate than the other enantiomer. This difference in reaction rates is a direct consequence of chiral recognition at the molecular level. The enantioselectivity of these enzymatic reactions can be extremely high, leading to products and unreacted starting materials with excellent enantiomeric purity.
The table below provides representative data on the enzymatic resolution of styrene oxide, illustrating the high degree of chiral discrimination achievable.
| Enzyme Source | Acyl Donor/Nucleophile | (S)-Product ee% | (R)-Epoxide ee% | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B | Acetic Anhydride | >99 | >99 | >200 |
| Pseudomonas aeruginosa EH | Water (Hydrolysis) | >98 (R,S-diol) | >98 (R-epoxide) | >100 |
This table showcases typical results for the enzymatic resolution of styrene oxide, highlighting the potential for high chiral discrimination of this compound.
Computational and Theoretical Investigations of Oxirane Derivatives
Quantum Chemical Analysis of Oxirane Ring Strain and Electronic Structure
The three-membered ring of an oxirane is characterized by significant ring strain, which is the primary driver of its high reactivity. The strain energy in the parent oxirane molecule is approximately 106 kJ/mol. researchgate.net This energy arises from the severe compression of the internal C-C-O and C-O-C bond angles to around 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. This deviation leads to poor orbital overlap and high angle strain, making the ring susceptible to opening reactions.
Quantum chemical methods are essential for analyzing the consequences of this strain. Ab initio electronic structure theories, including Self-Consistent-Field (SCF), two-configuration SCF (TCSCF), and Configuration Interaction with Single and Double excitations (CISD), have been employed to study the potential energy surface of the oxirane ring. osti.gov These calculations can locate stationary points, such as minima corresponding to the reactant and products, and the transition states that connect them. osti.gov For the parent oxirane, theoretical studies on the uncatalyzed C-C bond cleavage show a high activation energy of 52.0 kcal/mol, confirming the stability of the ring to thermal decomposition but also quantifying the energy locked within its structure. osti.gov The presence of a substituent like the 4-(propan-2-yl)phenyl group modifies the electronic distribution but the inherent high strain of the oxirane ring remains the dominant feature of its electronic structure.
Molecular Orbital Studies on Substituent Effects in Aryl-Substituted Oxiranes (e.g., Isopropylphenyl Group)
Substituents on the oxirane ring can significantly influence its electronic properties and reactivity by altering the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The introduction of electron-donating or electron-withdrawing groups is a common strategy to tune these properties. rsc.org The 4-(propan-2-yl)phenyl group on the oxirane ring acts as a substituent with combined electronic effects. The phenyl group allows for conjugation, while the isopropyl group is a weak electron-donating group through induction and hyperconjugation.
Table 1: Predicted Substituent Effects of the 4-(Propan-2-yl)phenyl Group on Oxirane Frontier Orbitals
| Molecular Orbital | Expected Effect of Substituent | Consequence for Reactivity |
| HOMO | Energy is raised due to the electron-donating nature of the alkylphenyl group. | Increases nucleophilicity of the molecule and susceptibility to electrophilic attack. |
| LUMO | Energy is lowered due to conjugation with the phenyl ring. | Increases electrophilicity of the oxirane carbons, making them more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy gap is generally narrowed. | Affects the photophysical properties and can lower the kinetic barrier for certain reactions. |
Theoretical Elucidation of Reaction Mechanisms for Ring Opening (e.g., Transition State Analysis, Energy Profiles)
Theoretical chemistry is invaluable for mapping the detailed mechanisms of chemical reactions, particularly the ring-opening of strained heterocycles like oxiranes. By calculating the potential energy surface, researchers can identify the lowest energy pathways, locate transition states, and determine activation energies. The ring-opening of oxiranes can proceed through various mechanisms, with acid- or base-catalyzed nucleophilic attack being the most common.
Table 2: Conceptual Energy Profile for a Catalyzed Oxirane Ring-Opening Reaction
| Reaction Coordinate Species | Relative Energy (Illustrative) | Description |
| Reactants (Oxirane + Nucleophile) | 0 kcal/mol | The starting point of the reaction. |
| Transition State (TS) | +15 to +25 kcal/mol | The highest energy point on the reaction path. Characterized by partial bonds between the nucleophile and the oxirane carbon, and a partially broken C-O bond. |
| Products (Ring-Opened Adduct) | -10 to -30 kcal/mol | The final, more stable product. The ring strain has been released. |
Computational Prediction of Spectroscopic Parameters and Conformational Preferences of Oxirane Derivatives
Computational methods are widely used to predict spectroscopic data and to determine the most stable three-dimensional structures of molecules. researchgate.net For 2-[4-(propan-2-yl)phenyl]oxirane, these calculations can provide valuable information for structural confirmation and analysis. DFT methods, particularly with hybrid functionals like B3LYP, are effective for predicting ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. researchgate.netmdpi.com Theoretical calculations on related chalcone (B49325) epoxides containing a 4-(propan-2-yl)phenyl moiety have been performed to support structural characterization. wisdomlib.org
Conformational analysis is another key application of computational chemistry. researchgate.net For this compound, a primary conformational question involves the rotational barrier around the single bond connecting the phenyl ring and the oxirane ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. researchgate.net This analysis identifies the lowest-energy conformers (the most stable shapes) and the energy barriers that separate them. These studies provide insight into the molecule's flexibility and the preferred orientation of the aryl and oxirane moieties, which can influence intermolecular interactions and reactivity.
Table 3: Computationally Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Epoxide
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C=O | Carbonyl (in precursor chalcone) | ~187-190 |
| C-O | Epoxide Carbon 1 | ~61-62 |
| C-O | Epoxide Carbon 2 | ~55-56 |
| C-ipso | Aromatic C attached to epoxide | ~137 |
| C-para | Aromatic C attached to isopropyl | ~125-127 |
| CH | Isopropyl Methine | ~28 |
| CH₃ | Isopropyl Methyl | ~18-19 |
| Data derived from analogous structures reported in the literature. wisdomlib.org |
Studies on Non-Covalent Interactions and Intermolecular Forces in Oxirane Systems
Non-covalent interactions, though weak individually, collectively govern the physical properties, self-assembly, and biological recognition of molecules. escholarship.org For an aryl-substituted oxirane, several types of non-covalent forces are significant, including hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.gov Computational chemistry offers specialized tools to visualize and quantify these forces.
One powerful technique is the Non-Covalent Interaction (NCI) index, which analyzes the electron density (ρ) and its reduced density gradient (s) to reveal regions of interaction in real space. nih.govjussieu.fr NCI plots can distinguish between strong, attractive interactions like hydrogen bonds, weak, attractive van der Waals and π-stacking interactions, and repulsive steric clashes. jussieu.fr In a system of this compound molecules, NCI analysis would likely reveal:
π-Stacking: Attractive interactions between the electron-rich π-systems of the phenyl rings of adjacent molecules.
Van der Waals Interactions: Dispersive forces between the aliphatic isopropyl groups and between the oxirane rings.
C-H···π Interactions: Weak hydrogen bonds where C-H bonds from the isopropyl or oxirane groups act as donors to the face of a phenyl ring.
C-H···O Interactions: Potential weak hydrogen bonds involving C-H bonds as donors and the oxirane oxygen as an acceptor.
These studies are crucial for understanding crystal packing, solubility, and the initial complex formation stages before a chemical reaction. nih.gov
Table 4: Key Non-Covalent Interactions in Aryl-Oxirane Systems
| Interaction Type | Description | Typical Energy (kcal/mol) |
| π-π Stacking | Attraction between the faces of two aromatic rings. | 1.0 - 5.0 |
| Van der Waals | Dispersive forces between nonpolar regions (e.g., alkyl groups). | 0.5 - 2.0 |
| C-H···π | A weak hydrogen bond between a C-H bond and a π-system. | 0.5 - 2.5 |
| C-H···O | A weak hydrogen bond between a C-H bond and an oxygen atom. | 0.5 - 2.0 |
Computational Modeling of Catalytic Processes Involving Oxiranes
Many reactions involving oxiranes, especially ring-opening, are performed with catalysts to enhance reaction rates and control selectivity. Computational modeling is a powerful ally in understanding how these catalysts function at a molecular level. Lewis acids (e.g., BF₃, Sc(OTf)₃, Yb(OTf)₃) are common catalysts for activating the oxirane ring. researchgate.net
Theoretical models can simulate the entire catalytic cycle. The first step involves modeling the coordination of the Lewis acid to the lone pair of electrons on the oxirane oxygen. This interaction withdraws electron density from the oxygen, further polarizing the C-O bonds and increasing the partial positive charge on the carbon atoms. This activation makes the carbons significantly more electrophilic and thus more susceptible to attack by a weak nucleophile. By calculating the energy profile for both the uncatalyzed and catalyzed reactions, computational chemists can quantify the effect of the catalyst. nih.gov The results typically show a dramatic reduction in the activation energy for the ring-opening transition state in the presence of the catalyst. These models can also explain the regio- and stereoselectivity observed in catalytic reactions by comparing the activation barriers for different possible reaction pathways.
Polymerization Studies of Aryl Substituted Oxiranes
Ring-Opening Polymerization (ROP) of Oxirane Monomers
Ring-opening polymerization (ROP) is the principal method for converting cyclic oxirane monomers into long-chain polyethers. youtube.com This process involves the cleavage of the strained three-membered ether ring, followed by the sequential addition of monomer units to a growing polymer chain. youtube.com The driving force for the reaction is the release of ring strain inherent in the epoxide ring. youtube.com The active center at the end of the growing chain can be cationic, anionic, or coordinated to a metal center, depending on the initiator used. youtube.comyoutube.com For aryl-substituted oxiranes like styrene (B11656) oxide (2-phenyloxirane), ROP typically proceeds via the cleavage of the bond at the more substituted carbon (the benzylic position), as this allows for the formation of a more stable intermediate.
Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring. youtube.com This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. youtube.com The propagation step involves the successive attack of monomer molecules on the activated, cationic chain end, typically in an SN2-type reaction. youtube.com For aryl-substituted oxiranes, the presence of the phenyl group can stabilize the propagating cationic center, influencing the polymerization kinetics. sci-hub.st
The general mechanism for the cationic ROP of an epoxide is depicted below. researchgate.net
Mechanism of Cationic Ring-Opening Polymerization of an EpoxideStudies on 2-phenyloxetanes, which are structurally similar four-membered rings, show that an electron-donating group on the phenyl ring (like the methoxy (B1213986) group) enhances the stability of the cationic intermediate, leading to faster initiation and higher reactivity compared to unsubstituted or electron-neutral analogs. sci-hub.st This suggests that 2-[4-(propan-2-yl)phenyl]oxirane, with its electron-donating isopropyl group, would likely exhibit high reactivity in CROP.
| Initiator Type | Examples | Monomer Example | Key Characteristics |
| Lewis Acids | BF₃·OEt₂, SnCl₄, AlCl₃ | Styrene Oxide | Fast polymerization; can be difficult to control, leading to side reactions. |
| Brønsted Acids | H₂SO₄, HClO₄, Triflic Acid (CF₃SO₃H) | Styrene Oxide | Strong initiators; require careful control of conditions to prevent termination. youtube.com |
| Carbocation Salts | Trityl salts (e.g., TrSbF₆) | Styrene Oxide | Well-defined initiation; allows for living polymerization characteristics under specific conditions. |
| Onium Salts | Diaryliodonium salts (e.g., Ph₂I⁺PF₆⁻) | 2-Phenyloxetane | Used in photoinitiated CROP; generates acid upon UV irradiation. sci-hub.st |
Table 1. Common Initiator Systems for Cationic Ring-Opening Polymerization of Aryl Oxiranes.
Anionic Polymerization: Anionic ring-opening polymerization (AROP) of oxiranes is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. youtube.com The reaction proceeds via nucleophilic attack on one of the carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide, which serves as the new propagating species. youtube.comsemanticscholar.org For unsymmetrical oxiranes like aryl-substituted ones, the attack generally occurs at the less sterically hindered carbon atom (the unsubstituted CH₂ group). youtube.com
The anionic polymerization of styrene oxide initiated by sodium naphthalenide has been demonstrated, proceeding via electron transfer to form a dianion that propagates. uni-bayreuth.de Efficient hydroxy-functionalization of polymers has been achieved using phenyloxirane in anionic polymerization, indicating that controlled reactions are possible. researchgate.net
Coordination Polymerization: Coordination polymerization offers a high degree of control over the polymerization process, often leading to polymers with specific stereochemistry (tacticity). This method uses catalysts that typically contain a metal center to which the monomer coordinates before being inserted into the growing polymer chain. For aryl-substituted oxiranes, this can result in highly regular polymer structures, such as isotactic or syndiotactic polyethers.
Catalyst systems based on rare earth metals and triisobutyl aluminum have been shown to be effective for the ROP of styrene oxide. researchgate.net Similarly, zinc-based initiators (ZnEt₂/H₂O) can produce regular, head-to-tail poly(styrene oxide) where the oxirane ring opens exclusively at the β-position. researchgate.net Titanium-based catalysts, widely used for the syndiospecific polymerization of styrene, also show potential for controlling the stereochemistry of related oxirane polymerizations. researchgate.netacs.orgnih.gov
| Polymerization Type | Catalyst/Initiator System | Monomer Example | Resulting Polymer Characteristics |
| Anionic | Potassium alkoxide (t-BuOK) | Propylene (B89431) Oxide, Ethylene (B1197577) Oxide | Can produce well-defined polyethers; sensitive to impurities. uni-mainz.de |
| Anionic | Alkyllithium (e.g., n-BuLi) | Styrene, Dienes, Epoxides | Effective for nonpolar monomers; aggregation of initiator can affect kinetics. uni-bayreuth.de |
| Coordination | Neodymium phosphonate (B1237965) / Al(i-Bu)₃ | Styrene Oxide | Effective catalysis; polymer properties depend on Al/Nd ratio and conditions. researchgate.net |
| Coordination | ZnEt₂ / H₂O | Styrene Oxide | Produces regular head-to-tail structure; can yield highly isotactic fractions. researchgate.net |
| Coordination | Cp*TiCl₃ / MAO | Styrene | Produces highly syndiotactic polystyrene; demonstrates high catalyst activity. researchgate.net |
Table 2. Examples of Anionic and Coordination Polymerization Systems.
Photoinitiated cationic polymerization is a powerful technique that uses light, typically UV, to generate strong Brønsted acids from photoinitiator compounds, such as onium salts (e.g., diaryliodonium, triarylsulfonium salts). nih.govmdpi.com These photogenerated acids then initiate the cationic ROP of epoxide monomers. mdpi.com This method is advantageous for applications like coatings, adhesives, and 3D printing because it is rapid, occurs at ambient temperature, and is solvent-free. mdpi.com
The mechanism involves the UV irradiation of the photoinitiator, which undergoes photolysis to produce a cationic species and a radical. The cation then abstracts a hydrogen atom from the solvent or a monomer molecule to generate the Brønsted acid that starts the polymerization. nih.gov In the case of diaryliodonium salts, they can be used with photosensitizers like benzophenone (B1666685) or pyrene (B120774) to allow for the use of longer wavelength light, which can be beneficial for curing thicker samples. nih.gov Vinyl ethers have been shown to be effectively polymerized in a controlled manner using diaryliodonium salts as photoinitiators. rsc.org
| Photoinitiator Class | Specific Example | Activating Wavelength | Key Features |
| Diaryliodonium Salts | Diphenyliodonium hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻) | UV-C (~254 nm) | Highly efficient; produces very strong acids. nih.gov |
| Triarylsulfonium Salts | Triarylsulfonium hexafluoroantimonate | UV-C, UV-B | Thermally stable; versatile for various epoxides. |
| Ferrocenium Salts | (η⁶-Toluene)(η⁵-cyclopentadienyl)iron(II) hexafluorophosphate | Near-UV, Visible (e.g., 385-405 nm) | Allows for polymerization with visible light LEDs. mdpi.com |
| Pyrylium Salts | 2,4,6-Triphenylpyrylium tetrafluoroborate | UVA-Visible (~395 nm) | Can act as both a photo- and thermal initiator. mdpi.com |
Table 3. Common Photoinitiators for Cationic Polymerization of Epoxides.
Copolymerization Strategies with Other Oxiranes and Cyclic Ethers (e.g., 2-methyloxirane, ethylene oxide)
Copolymerization of aryl-substituted oxiranes with other cyclic ethers, such as ethylene oxide (EO) or 2-methyloxirane (propylene oxide, PO), is a key strategy for tailoring the properties of the final polyether. By incorporating different monomer units into the polymer chain, properties like the glass transition temperature (Tg), solubility, crystallinity, and hydrophilicity can be precisely controlled. epo.org
For example, copolymerizing a rigid, hydrophobic monomer like this compound with a flexible, hydrophilic monomer like ethylene oxide would result in an amphiphilic copolymer. The ratio and distribution of the monomers (which can be random, alternating, or in blocks) depend on the relative reactivities of the comonomers and the polymerization conditions used. uni-mainz.de
Anionic copolymerization is a common method for synthesizing such materials. Research has shown the successful random copolymerization of functional epoxides, such as glycidyl (B131873) tosylate, with both ethylene oxide and propylene oxide. uni-mainz.de Hybrid copolymerization strategies are also being developed to combine ROP of epoxides with the vinyl-addition polymerization of monomers like methacrylates, creating complex copolymer structures in a single step. nih.gov
| Comonomer | Aryl Oxirane Example | Polymerization Type | Resulting Copolymer Properties |
| Ethylene Oxide (EO) | Styrene Oxide | Anionic, Coordination | Increases hydrophilicity and flexibility; lowers Tg; can create amphiphilic block copolymers. epo.org |
| 2-Methyloxirane (PO) | Glycidyl Tosylate | Anionic (Monomer-Activated) | Introduces chirality and methyl side groups, affecting crystallinity and solubility. uni-mainz.de |
| Butylene Oxide (BO) | Ethylene Oxide | Anionic (Calcium-based catalyst) | Increases hydrocarbon character; further reduces crystallinity compared to PO. epo.org |
| Functional Oxiranes | Ethylene Oxide | Anionic | Incorporates specific functional groups (e.g., tosylates, protected aldehydes) along the polyether backbone. uni-mainz.de |
Table 4. Copolymerization of Aryl Oxiranes with Other Cyclic Ethers.
Advanced Polyether Architecture and Polymer Properties Derived from Aryl Oxirane Monomers
The polymerization of aryl oxirane monomers enables the creation of polyethers with advanced architectures and precisely tuned properties. The choice of polymerization mechanism and the inclusion of comonomers are critical in defining the final macromolecular structure.
Linear Homopolymers: Simple ROP of an aryl oxirane yields a linear polyether. The bulky aryl groups along the backbone increase the polymer's glass transition temperature (Tg) and enhance its thermal stability compared to poly(ethylene oxide) or poly(propylene oxide).
Block Copolymers: Sequential living polymerization, typically anionic, allows for the synthesis of well-defined block copolymers. For instance, an A-B block copolymer could be made from this compound and ethylene oxide, resulting in a material with distinct hydrophobic and hydrophilic segments capable of self-assembly into micelles or vesicles.
Comb-Shaped (Graft) Copolymers: These architectures can be created by copolymerizing an aryl oxirane with a functional epoxide that contains a polymerizable group in its side chain, or by using a polyether backbone to initiate the polymerization of other monomers. For example, comb-shaped polyethers with flexible polydimethylsiloxane (B3030410) (PDMS) and ion-conducting polyethylene (B3416737) glycol (PEG) side chains have been synthesized for applications in polymer electrolytes. mdpi.com The aryl oxirane units could be incorporated into the backbone to provide mechanical strength and control morphology.
Stereoregular Polymers: As mentioned, coordination polymerization can yield isotactic or syndiotactic polyethers. researchgate.net This stereochemical control has a profound impact on the polymer's physical properties, particularly its crystallinity and melting point. A highly regular structure allows for more efficient chain packing, leading to semi-crystalline materials with enhanced mechanical properties.
The properties of the final polyether are a direct consequence of its architecture. The presence of the 4-(propan-2-yl)phenyl group would contribute to a higher refractive index, increased Tg, and good thermal stability. Copolymerization with flexible spacers like EO would reduce the Tg and introduce hydrophilicity, making the material suitable for applications ranging from thermoplastic elastomers to specialty surfactants and drug delivery vehicles.
| Polymerization Method | Resulting Architecture | Key Properties Influenced by Aryl Group |
| Cationic/Anionic ROP | Linear Homopolymer | High Tg, thermal stability, hydrophobicity. |
| Living Anionic ROP | Block Copolymer (with EO/PO) | Amphiphilicity, self-assembly, tunable solubility. |
| Coordination Polymerization | Stereoregular Polymer (Isotactic/Syndiotactic) | Crystallinity, higher melting point, enhanced mechanical strength. researchgate.net |
| Copolymerization with Functional Monomers | Graft/Comb-Shaped Polymer | Tunable properties for specific applications (e.g., ionic conductivity, stimuli-responsiveness). mdpi.com |
Table 5. Correlation of Polymerization Method, Architecture, and Properties for Aryl Oxirane-Derived Polyethers.
Advanced Characterization Methodologies in Oxirane Research
High-Resolution Spectroscopic Techniques for Elucidating Reaction Pathways and Structural Transformations
High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable for the structural analysis of 2-[4-(propan-2-yl)phenyl]oxirane and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The ¹H NMR spectrum would exhibit characteristic signals for the protons of the oxirane ring, the isopropyl group, and the aromatic ring. The protons on the oxirane ring typically appear as a multiplet in a distinct region of the spectrum. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. The aromatic protons would appear as doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For an epoxide like this compound, characteristic absorption bands are expected for the C-O-C stretching of the oxirane ring, typically found in the 1250 cm⁻¹ region, and asymmetric ring stretching (the "breathing" mode) around 880-950 cm⁻¹ researchgate.netresearchgate.net. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring can be identified by the presence of a strong out-of-plane C-H bending vibration in the 800-840 cm⁻¹ range nist.gov.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern is influenced by the stability of the resulting carbocations libretexts.orgchemguide.co.uk. Aromatic compounds generally show a strong molecular ion peak due to their stability libretexts.org. Common fragmentation pathways for phenyloxiranes involve cleavage of the oxirane ring and fragmentation of the alkyl substituent. For instance, in related aromatic ketones, a primary fragmentation is the loss of the alkyl group attached to the carbonyl, followed by the loss of CO miamioh.edu. A similar loss of the isopropyl group or parts of the oxirane ring can be expected for this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Signals/Peaks |
| ¹H NMR | Signals for oxirane protons, isopropyl protons (doublet and septet), and para-substituted aromatic protons (doublets). |
| ¹³C NMR | Peaks for oxirane carbons, isopropyl carbons, and four distinct aromatic carbons. |
| IR | C-O-C stretch (oxirane, ~1250 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), para-substitution C-H bend (800-840 cm⁻¹). |
| MS | Molecular ion peak corresponding to the molecular weight (162.23 g/mol ). Fragmentation peaks corresponding to the loss of the isopropyl group and/or parts of the oxirane ring. |
Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination
As this compound possesses a chiral center at the carbon of the oxirane ring attached to the phenyl group, it can exist as two enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (ee) and the absolute configuration of such chiral molecules.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For chiral aryloxiranes, the electronic transitions associated with the aromatic chromophore and the oxirane ring will give rise to a characteristic CD spectrum researchgate.net. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the enantiomers. For example, studies on chiral secondary alcohols have demonstrated the use of exciton-coupled circular dichroism (ECCD) to determine both the absolute configuration and enantiomeric excess nih.gov. Similar principles can be applied to chiral oxiranes, where the interaction of the phenyl chromophore with the chiral oxirane ring would produce a distinct CD signal, allowing for the differentiation and quantification of the (R) and (S) enantiomers nih.gov.
X-ray Crystallography for Detailed Structural Insights into Oxirane Intermediates and Products
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method can offer unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The resulting crystal structure would definitively confirm the connectivity of the atoms and the geometry of the oxirane ring relative to the substituted phenyl ring. In the case of a resolved enantiomer, the analysis would also provide its absolute stereochemistry. While specific X-ray diffraction data for this compound is not currently available, the technique has been widely used to determine the structures of various substituted aromatic compounds and complex organic molecules, demonstrating its utility in this area mdpi.comresearchgate.netresearchgate.netmdpi.com.
Advanced Chromatographic and Separation Techniques for Complex Reaction Mixtures
The synthesis of this compound can often result in a mixture of products, including unreacted starting materials, byproducts, and potentially both enantiomers of the target molecule. Advanced chromatographic techniques are essential for the separation, purification, and analysis of such complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For the separation of non-polar compounds like this compound, reversed-phase HPLC with a C18 column is commonly employed tsijournals.com. A gradient elution using a mixture of organic solvents (e.g., acetonitrile) and water would likely provide good separation of the desired product from more polar or less polar impurities. Furthermore, chiral HPLC, using a stationary phase with a chiral selector, is the method of choice for separating the (R) and (S) enantiomers of this compound, allowing for the determination of enantiomeric excess.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating it from other components in a reaction mixture. The retention time would help in its identification, while the peak area would provide quantitative information. Chiral GC columns can also be used for the separation of the enantiomers.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Column Type | Mobile/Carrier Phase | Detection | Application |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV | Purification and quantification of the product from reaction mixtures. |
| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | UV/CD | Separation of enantiomers and determination of enantiomeric excess. |
| GC | Capillary (non-polar/medium polarity) | Inert Gas (e.g., He, N₂) | FID/MS | Analysis of volatile components in a reaction mixture and product identification. |
| Chiral GC | Chiral Stationary Phase | Inert Gas (e.g., He, N₂) | FID/MS | Separation of enantiomers. |
Outlook and Future Research Directions in 2 4 Propan 2 Yl Phenyl Oxirane Chemistry
Development of Next-Generation Catalytic Systems for Sustainable and Selective Transformations
The selective transformation of epoxides is a cornerstone of modern synthetic chemistry. Future research on 2-[4-(propan-2-yl)phenyl]oxirane will undoubtedly prioritize the development of advanced catalytic systems that offer high efficiency and selectivity while adhering to the principles of green chemistry.
A key area of focus is asymmetric catalysis , which is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceuticals and bioactive molecules. frontiersin.org While organocatalysis using proline-based catalysts has shown success in various asymmetric reactions, including those involving epoxides, new catalysts are continuously being designed. researchgate.net The development of chiral Brønsted acids and bases, as well as N-heterocyclic carbenes (NHCs), represents a promising frontier for the enantioselective ring-opening of substituted epoxides like this compound. frontiersin.org
Furthermore, the use of metal-organic frameworks (MOFs) as catalytic platforms is gaining significant traction. For instance, chirally-modified PCN-222, a zirconium-based MOF, has been shown to effectively catalyze the asymmetric ring-opening of cyclohexene (B86901) oxide. thieme-connect.de Adapting such systems for this compound could provide robust, recyclable heterogeneous catalysts for its stereoselective functionalization.
The table below summarizes emerging catalytic systems and their potential for sustainable transformations of aryl epoxides.
| Catalyst Type | Potential Advantages for this compound | Research Focus |
| Chiral Brønsted Acids/Bases | High enantioselectivity, metal-free, mild reaction conditions. frontiersin.org | Design of new catalysts with tailored acidity/basicity and steric environments. |
| N-Heterocyclic Carbenes (NHCs) | Versatile reactivity, enabling novel transformations beyond simple ring-opening. frontiersin.org | Exploration of NHC-catalyzed annulations and cycloadditions. |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, recyclable, high stability, tunable porosity and active sites. thieme-connect.de | Synthesis of chiral MOFs for enantioselective reactions. |
| Photoredox Catalysis | Use of visible light as a sustainable energy source, enabling unique reaction pathways. | Combination with nickel catalysis for carbonylative coupling reactions. nih.gov |
| Frustrated Lewis Pairs (FLPs) | Metal-free activation of the epoxide ring for subsequent nucleophilic attack. researchgate.net | Development of polymeric and asymmetric FLPs for enhanced reactivity and selectivity. |
Sustainable chemistry principles will drive the use of greener solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) and energy sources such as electrochemical synthesis, which minimizes the use of chemical reagents. frontiersin.orgbohrium.com
Exploration of Novel Reactivity Modes and Multi-Component Reactions
Beyond conventional nucleophilic ring-opening, future research will aim to uncover novel reactivity modes for this compound. The inherent strain of the epoxide ring makes it a versatile functional group for a wide array of chemical transformations. researchgate.net
Multi-component reactions (MCRs) are a particularly attractive area of exploration. nih.gov MCRs, where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. bohrium.comnih.gov Aryl oxiranes can serve as key components in MCRs, for example, in the synthesis of highly substituted heterocyclic scaffolds. Designing MCRs that incorporate this compound would provide rapid access to libraries of complex molecules bearing the 4-isopropylphenyl moiety. These reactions often proceed through domino or cascade sequences, where the initial ring-opening of the epoxide triggers subsequent bond-forming events. mdpi.com
The exploration of cycloaddition reactions involving the oxirane ring is another promising avenue. While less common than ring-opening, reactions where the epoxide acts as a two-atom component can lead to the formation of valuable five-membered heterocyclic rings.
Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry has become an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling will play a pivotal role in accelerating research and development.
Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity. This is particularly valuable in the context of asymmetric catalysis, where understanding the subtle non-covalent interactions between the substrate, catalyst, and reagents is key to designing more effective catalysts. For example, computational studies have been used to elucidate the mechanism of epoxide ring-opening mediated by Frustrated Lewis Pairs and to design asymmetric catalysts for CO2 insertion into epoxides. researchgate.net
Predictive modeling can be used to screen potential catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental optimization. This approach saves time, resources, and minimizes waste. The table below outlines key parameters that can be investigated using computational models for reactions involving this compound.
| Computational Method | Parameter Investigated | Application in Reaction Design |
| Density Functional Theory (DFT) | Transition state energies, reaction pathways, activation barriers. | Predicting reaction feasibility, understanding selectivity (regio- and stereoselectivity). |
| Molecular Dynamics (MD) | Catalyst-substrate interactions, solvent effects, conformational analysis. | Optimizing catalyst structure and reaction conditions for improved performance. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with reactivity or biological activity. | Predicting the properties of novel derivatives synthesized from the oxirane. |
By integrating computational modeling with experimental work, researchers can adopt a more rational and efficient approach to designing novel transformations and applications for this compound.
Strategic Applications of Aryl Oxirane Derivatives as Building Blocks in the Synthesis of Complex Molecules and Advanced Materials
The ultimate goal of fundamental research into the reactivity of this compound is to harness its potential as a versatile building block. Its structure is pre-disposed for incorporation into a wide range of high-value products.
In the synthesis of complex molecules , aryl oxiranes are precursors to 1,2-amino alcohols and 1,2-diols, which are common structural motifs in pharmaceuticals and natural products. The 4-isopropylphenyl group, present in this oxirane, is a feature of some bioactive compounds, and its incorporation could lead to new analogues of existing drugs with potentially improved properties. The development of efficient synthetic routes using this building block is therefore of significant interest. nih.gov
In the realm of advanced materials , epoxides are widely used as monomers or cross-linking agents in the production of polymers. The copolymerization of this compound with other monomers could lead to the development of novel polymers with specific thermal, mechanical, or optical properties. For example, novel copolymers of styrene (B11656) have been synthesized from related trisubstituted ethylenes. researchgate.net The aromatic nature and the alkyl substituent of this oxirane could impart desirable characteristics such as hydrophobicity, thermal stability, and altered refractive index to the resulting materials. Furthermore, its use in creating supramolecular polymers or functional non-porous adaptive crystals for separation applications represents an exciting, albeit less explored, future direction. mdpi.com
The strategic use of this compound as a difunctionalized building block, where both the epoxide and the aromatic ring can be selectively functionalized, would open up avenues to create three-dimensional molecular scaffolds for drug discovery and materials science. nih.gov
Q & A
Q. What are the key structural features of 2-[4-(Propan-2-yl)phenyl]oxirane, and how do they influence reactivity?
The compound contains a strained three-membered epoxide (oxirane) ring with a phenyl group and an isopropyl group attached to adjacent carbons. The steric hindrance from the isopropyl group and the electronic effects of the phenyl ring modulate reactivity. For example, nucleophilic attack on the epoxide is influenced by steric accessibility and ring strain . Methodologically, computational tools (e.g., DFT calculations) can predict regioselectivity in ring-opening reactions, while experimental validation via NMR or X-ray crystallography confirms structural outcomes .
Q. What are common synthetic routes for this compound?
Synthesis typically involves epoxidation of the corresponding alkene (e.g., 4-isopropylstyrene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Alternatively, nucleophilic substitution of epichlorohydrin derivatives with isopropylphenyl Grignard reagents may be employed . Researchers should monitor reaction progress via TLC or GC-MS and optimize conditions (e.g., solvent polarity, temperature) to maximize yield while minimizing side reactions like diol formation .
Q. How can the reactivity of the epoxide group be leveraged for functionalization?
The epoxide undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols, or thiols) to form diols, ethers, or sulfides. For example, acid-catalyzed hydrolysis yields vicinal diols, while amine nucleophils generate β-amino alcohols. Reaction conditions (pH, solvent, catalyst) must be carefully controlled to avoid polymerization or over-oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective epoxide ring-opening in complex systems?
Regioselectivity depends on steric and electronic factors. For asymmetric epoxides like this compound, kinetic studies using variable-temperature NMR or in-situ IR spectroscopy can identify transition states. Catalytic systems (e.g., Lewis acids like BF₃·OEt₂) may direct nucleophiles to the less hindered carbon. Statistical models (e.g., DOE) can systematically evaluate variables like solvent polarity and catalyst loading .
Q. What advanced analytical techniques are critical for characterizing reaction intermediates and byproducts?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve stereochemistry and confirm regioselectivity.
- Mass Spectrometry : High-resolution MS (HRMS) identifies unexpected byproducts (e.g., oligomers from epoxide polymerization).
- Chromatography : HPLC or GC-MS with chiral columns separates enantiomers, critical for pharmaceutical applications .
Q. How can contradictory data on biological activity be resolved in studies of epoxide derivatives?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers) or impurities. Researchers should:
- Validate compound purity via HPLC (>95%).
- Perform dose-response curves across multiple models.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Cross-reference findings with structural analogs (e.g., BADGE derivatives) to identify structure-activity relationships .
Q. What methodologies assess the thermodynamic properties (e.g., Log P) of this compound for solubility studies?
Experimental determination via shake-flask partitioning (octanol/water) or computational tools (e.g., MarvinSketch, ACD/Log P) quantifies hydrophobicity. For derivatives, substituent effects (e.g., electron-withdrawing groups) can be modeled using Hammett σ constants. These data inform solvent selection for reaction design or drug formulation .
Q. How does the compound’s structure influence its role as a polymer precursor?
The epoxide’s reactivity enables crosslinking in thermosetting resins. For example, copolymerization with amines or anhydrides forms rigid networks. Researchers should analyze kinetics via DSC (to measure curing exotherms) and mechanical properties via DMA. Comparative studies with DGEBA (a commercial epoxy resin) highlight performance trade-offs (e.g., thermal stability vs. flexibility) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
